molecular formula C23H16ClF3N2O2 B2416555 Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate CAS No. 338748-77-9

Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B2416555
CAS No.: 338748-77-9
M. Wt: 444.84
InChI Key: BNDGBGFDGOOHAU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)picolinate, also known as Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, is a chemical compound with the formula C₉H₇ClF₃NO₂. Its molecular weight is 253.60 g/mol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which could include Ethyl 3-chloro-5-(trifluoromethyl)picolinate, often involves the use of building blocks like ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Chemical Reactions Analysis

Trifluoromethylpyridines, such as Ethyl 3-chloro-5-(trifluoromethyl)picolinate, are often used in the synthesis of agrochemicals and pharmaceutical ingredients. They are thought to contribute unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .


Physical and Chemical Properties Analysis

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that can range in color from colorless to yellow. It has a molecular weight of 253.61 and its IUPAC name is ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Insecticide Intermediate : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, is an important intermediate for a new insecticide, chlorantraniliprole. This is synthesized from a similar ethyl compound, showing its potential in the industrial synthesis of insecticides due to its simplicity and low cost (Lan Zhi-li, 2007).

  • Key Intermediate in Chemical Synthesis : The compound acts as a key intermediate in various chemical syntheses, including the preparation of chlorantraniliprole and various pyrazole derivatives, demonstrating its versatility in chemical reactions (Ji Ya-fei, 2009).

  • Role in Allosteric Modulation : It has been investigated for its role in allosteric modulation of the cannabinoid CB1 receptor. Compounds structurally similar to Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate were found to significantly increase the binding of the CB1 receptor agonist, indicating potential biomedical applications (Martin R. Price et al., 2005).

Applications in Organic Chemistry

  • Utility in Synthetic Organic Chemistry : The compound and its derivatives have been utilized in various organic chemistry reactions, including acylation and transformations of indole carboxylates, indicating its utility in the synthesis of complex organic molecules (Y. Murakami et al., 1985).

  • Precursor for Pyrazoles Synthesis : It serves as a precursor in the synthesis of condensed pyrazoles, demonstrating its role in the creation of diverse heterocyclic compounds, which are of significant interest in medicinal chemistry (Eglė Arbačiauskienė et al., 2011).

  • Fischer Indolization and Goldberg Reaction Insights : Research on the Fischer indolization and Goldberg reaction using derivatives of the compound provides valuable insights into the mechanisms of these important chemical reactions (Y. Murakami et al., 1995).

Safety and Hazards

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is labeled with the signal word “Warning”. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, including Ethyl 3-chloro-5-(trifluoromethyl)picolinate, are expected to find many novel applications in the future due to their unique properties .

Properties

IUPAC Name

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O2/c1-2-31-22(30)20-19(14-8-4-3-5-9-14)16-10-6-7-11-18(16)29(20)21-17(24)12-15(13-28-21)23(25,26)27/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDGBGFDGOOHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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